Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
Description
Historical Development of Cyclopropane Chemistry
The foundation of cyclopropane chemistry traces back to the pioneering work of Austrian chemist August Freund in 1881, who first synthesized cyclopropane through the treatment of 1,3-dibromopropane with sodium metal. Freund's initial investigation involved an extensive eight-page structural analysis, employing careful experimental deduction to establish the triangular arrangement of three methylene units, a remarkable achievement given the absence of modern spectroscopic techniques. The compound was initially designated as trimethylene, reflecting the early understanding of its composition before the cyclic structure was definitively established.
The early synthesis methodology developed by Freund represented a classic Wurtz coupling reaction, wherein the intramolecular cyclization of dibromopropane yielded the three-membered ring system. This foundational approach was subsequently improved by Gustavson in 1887, who demonstrated enhanced yields through the substitution of zinc for sodium as the reducing agent. The reaction mechanism proceeds through the formation of organometallic intermediates, which undergo nucleophilic displacement to form the carbon-carbon bond closure essential for ring formation.
The significance of cyclopropane chemistry expanded dramatically in the twentieth century with the recognition of its anesthetic properties by Henderson and Lucas at the University of Toronto in 1929. This discovery transformed cyclopropane from a laboratory curiosity into a clinically relevant compound, driving industrial production efforts that commenced by 1936. The transition from academic interest to practical application highlighted the unique pharmacological properties inherent in the cyclopropane ring system, establishing a precedent for the pharmaceutical relevance of strained ring compounds.
Subsequent decades witnessed the emergence of sophisticated synthetic methodologies for cyclopropane construction, including metal-catalyzed approaches and photochemical methods. The development of enantioselective cyclopropanation reactions represented a particularly significant advancement, enabling the preparation of optically pure cyclopropane derivatives essential for pharmaceutical applications. Modern synthetic approaches encompass Michael Initiated Ring Closure reactions, carbene insertions, and transition metal-mediated processes, each offering distinct advantages for specific structural targets.
Significance of Biphenyl-Substituted Cyclopropane Derivatives
Biphenyl-substituted cyclopropane derivatives occupy a privileged position in medicinal chemistry due to their unique combination of structural rigidity and extended aromatic conjugation. The biphenyl moiety provides enhanced binding affinity through π-π stacking interactions and hydrophobic contacts with protein targets, while the cyclopropane ring imparts conformational constraint that enhances selectivity. This structural combination has proven particularly effective in the development of enzyme inhibitors and receptor modulators, where precise geometric arrangements are crucial for biological activity.
The pharmaceutical relevance of biphenyl cyclopropane systems is exemplified by their incorporation into anti-inflammatory agents, where the cyclopropane carboxylic acid functionality serves as a bioisostere for more traditional structural elements. Patent literature documents over 200 pharmaceutically relevant compounds containing cyclopropane moieties, with many incorporating biphenyl substituents to enhance potency and selectivity. The structural features of these compounds enable interactions with multiple binding sites simultaneously, contributing to improved therapeutic indices compared to simpler analogs.
Recent investigations have highlighted the utility of biphenyl cyclopropane derivatives in targeting specific protein families, including kinases and nuclear receptors. The compound ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate represents an advanced example of this class, incorporating both the biphenyl aromatic system and the ester functionality that enables further synthetic elaboration. The presence of the 4-phenylphenyl substituent, more precisely described as a biphenyl-4-yl group, provides optimal geometric arrangement for protein binding interactions while maintaining synthetic accessibility.
The strategic importance of biphenyl-substituted cyclopropanes extends beyond their direct biological activity to encompass their role as synthetic intermediates. The combination of ring strain and aromatic stabilization creates reactive sites that can be selectively manipulated under mild conditions. This reactivity profile enables the construction of complex molecular architectures through ring-opening reactions, cycloadditions, and rearrangement processes, making these compounds valuable building blocks for natural product synthesis and drug discovery efforts.
Nomenclature and Structural Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for substituted cyclopropane derivatives. The compound is formally designated as ethyl 2-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate, reflecting the presence of the biphenyl substituent at the 2-position of the cyclopropane ring and the ethyl carboxylate functional group at the 1-position. Alternative nomenclature systems may refer to the compound as ethyl 2-(4-biphenylyl)cyclopropanecarboxylate, emphasizing the direct attachment of the biphenyl system to the cyclopropane core.
The structural classification of this compound places it within the broader category of donor-acceptor cyclopropanes, where the electron-rich biphenyl system serves as the donor component and the electron-withdrawing carboxylate ester functions as the acceptor. This electronic arrangement significantly influences the chemical reactivity and biological properties of the molecule, enabling selective transformations under mild conditions. The donor-acceptor relationship creates a polarized cyclopropane ring that exhibits enhanced electrophilic character at specific positions, facilitating nucleophilic attack and ring-opening reactions.
The molecular formula C₁₈H₁₈O₂ indicates a degree of unsaturation of eleven, accounting for the two benzene rings (eight degrees), the cyclopropane ring (one degree), and the carbonyl group (one degree), with one additional degree arising from the overall ring system connectivity. The molecular weight of 266.33 grams per mole positions this compound within the optimal range for pharmaceutical applications, satisfying Lipinski's Rule of Five criteria for drug-like molecules.
Structural analysis reveals several key geometric features that influence both chemical reactivity and biological activity. The cyclopropane ring adopts a planar configuration with carbon-carbon bond angles constrained to approximately 60 degrees, significantly deviating from the tetrahedral geometry preferred for sp³-hybridized carbon atoms. This geometric distortion introduces substantial ring strain, estimated at approximately 27.6 kilocalories per mole, which serves as the driving force for many cyclopropane reactions. The biphenyl substituent adopts a conformation that minimizes steric interactions while maximizing conjugative stabilization with the aromatic system.
Isomerism and Stereochemical Considerations
The stereochemical complexity of this compound arises from the presence of two distinct stereogenic centers within the cyclopropane ring system. The compound exists as both cis and trans geometric isomers, determined by the relative spatial arrangement of the biphenyl substituent and the carboxylate ester group. The cis isomer features both substituents on the same face of the cyclopropane ring, while the trans isomer positions them on opposite faces, resulting in significantly different three-dimensional molecular geometries.
The distinction between cis and trans isomers has profound implications for both chemical reactivity and biological activity. Cis-configured cyclopropanes typically exhibit enhanced ring strain due to steric interactions between adjacent substituents, leading to increased reactivity toward ring-opening reactions. Conversely, trans isomers generally demonstrate greater stability and may exhibit different patterns of biological activity due to altered protein binding geometries. The separation of these isomers can be accomplished through conventional fractional crystallization techniques or preferential hydrolysis of the ester functionality, with trans esters typically hydrolyzing more rapidly than their cis counterparts.
Beyond geometric isomerism, the compound also exhibits optical isomerism due to the presence of two stereogenic carbon atoms within the cyclopropane ring. Each geometric isomer exists as a pair of enantiomers, designated as (1R,2S) and (1S,2R) for the trans configuration, and (1R,2R) and (1S,2S) for the cis arrangement. The absolute configuration is determined by the Cahn-Ingold-Prelog priority rules, taking into account the relative priorities of the biphenyl substituent, carboxylate ester, and hydrogen atoms attached to each stereogenic center.
The preparation of enantiomerically pure samples requires specialized synthetic approaches or chiral resolution techniques. Modern asymmetric synthesis methods employ chiral catalysts or auxiliaries to achieve high levels of enantioselectivity during the cyclopropanation reaction. Alternative approaches involve the resolution of racemic mixtures through chiral chromatography or enzymatic methods, though these techniques may be less practical for large-scale applications. The enantiomeric purity of the final product significantly influences biological activity, as protein binding sites typically exhibit strong preferences for specific absolute configurations.
The conformational analysis of this compound reveals additional stereochemical considerations related to the rotation of the biphenyl system and the ester group. The biphenyl moiety can adopt multiple conformations depending on the dihedral angle between the two phenyl rings, with the preferred conformation determined by the balance between steric interactions and electronic effects. Similarly, the ethyl ester group exhibits rotational freedom around the carbon-oxygen bond, leading to multiple low-energy conformers that may interconvert rapidly at room temperature.
| Stereochemical Feature | cis-Isomer | trans-Isomer |
|---|---|---|
| Relative Configuration | (1R,2R)/(1S,2S) | (1R,2S)/(1S,2R) |
| Ring Strain Energy | Higher | Lower |
| Stability | Less stable | More stable |
| Hydrolysis Rate | Slower | Faster |
| Biological Activity | Variable | Variable |
Properties
IUPAC Name |
ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-2-20-18(19)17-12-16(17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,16-17H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDCGJPIPIYLPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with 4-phenylstyrene in the presence of a transition metal catalyst such as rhodium or copper. The reaction is carried out under an inert atmosphere, often at room temperature or slightly elevated temperatures, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Introduction of various substituents on the phenyl rings.
Scientific Research Applications
Organic Synthesis
Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block for more complex molecules. Some notable reactions include:
- Cycloaddition Reactions : The compound can undergo cycloaddition reactions to form larger cyclic structures, which are valuable in the synthesis of pharmaceuticals and agrochemicals.
- Functionalization : The carboxylate group can be modified to introduce various functional groups, enabling the synthesis of derivatives with tailored properties.
Pharmaceutical Development
Preliminary studies suggest that compounds with similar structures may interact with biological receptors or enzymes, indicating potential therapeutic uses for this compound. Research is ongoing to explore its pharmacological properties, particularly in relation to:
- Drug Design : Its structural complexity may enhance interactions in biological systems compared to simpler derivatives, opening avenues for specific applications in drug development.
- Therapeutic Effects : Investigations into its effects on pain and inflammation are emerging, with some studies indicating potential anti-inflammatory properties.
Case Study 1: Interaction Studies
Emerging research indicates that this compound may interact with ATP-binding cassette transporters, which play critical roles in drug transport and metabolism. Such interactions could be pivotal for understanding its pharmacokinetic properties and therapeutic potential .
Case Study 2: Pain Management Research
Studies are underway exploring the compound's efficacy in pain management. Preliminary results suggest that derivatives of this compound may exhibit antinociceptive effects, making them candidates for further development as analgesics .
Mechanism of Action
The mechanism of action of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can confer unique conformational properties, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate can be compared with other cyclopropane derivatives and phenyl-substituted compounds. Similar compounds include:
- Ethyl 2-phenylcyclopropane-1-carboxylate
- Ethyl 2-(4-methylphenyl)cyclopropane-1-carboxylate
- Ethyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate
Biological Activity
Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article presents a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a cyclopropane ring substituted with a phenyl group, which contributes to its unique chemical properties. The structure can be represented as follows:
This compound is characterized by its ability to interact with various biological targets, particularly fatty acid synthase (FASN), which plays a crucial role in lipid metabolism and cancer cell proliferation.
Research indicates that this compound acts as an inhibitor of fatty acid synthase (FASN) . FASN is implicated in the metabolic processes of several cancers, making it a target for therapeutic intervention. The inhibition of FASN can lead to reduced lipid synthesis, thereby limiting the growth and survival of cancer cells .
Antitumor Activity
A study highlighted the effectiveness of compounds similar to this compound in inhibiting tumor growth. In vitro assays demonstrated that these compounds significantly reduced cell viability in various cancer cell lines, suggesting their potential as antitumor agents .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | PC-3 (Prostate Cancer) | 12.5 |
| Compound A (similar structure) | MCF-7 (Breast Cancer) | 15.0 |
| Compound B (similar structure) | HeLa (Cervical Cancer) | 10.0 |
Antimicrobial Activity
In addition to its antitumor properties, this compound has been evaluated for its antimicrobial activity. Research has shown that compounds with similar structures exhibit significant antibacterial and antifungal effects against various pathogens .
Table 2: Antimicrobial Activity Against Common Pathogens
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
Case Studies
Several case studies have demonstrated the biological efficacy of this compound in preclinical models:
- Case Study 1 : In a mouse model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study noted an increase in apoptotic markers, indicating that the compound induces programmed cell death in cancer cells.
- Case Study 2 : A study focusing on the antimicrobial properties revealed that this compound effectively inhibited the growth of multi-drug resistant strains of Staphylococcus aureus, showcasing its potential application in treating resistant infections.
Q & A
Q. What are the common synthetic routes for Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, and how can low yields be addressed?
The compound is typically synthesized via cyclopropanation of a precursor (e.g., vinylbenzene derivatives) using transition-metal catalysts or enzymes. A key step involves cyclopropane ring formation under controlled conditions (e.g., reflux with NaOH in ethanol, as in ). Low yields (<10% in some cases) may arise from side reactions or poor stereochemical control. Optimization strategies include:
Q. How can the stereoselectivity of cyclopropane derivatives be controlled during synthesis?
Stereochemical outcomes (cis/trans ratios) depend on the reaction mechanism. For enzyme-catalyzed syntheses (e.g., using ApePgB AGW), diastereomeric ratios (d.r.) up to 87:13 (cis:trans) and enantiomeric excess (e.e.) >90% are achievable . In chemical synthesis, chiral auxiliaries or asymmetric catalysts (e.g., Rh(II) complexes) can enhance selectivity. Post-synthesis analysis via chiral HPLC or NMR is critical for verifying stereochemistry .
Q. What analytical techniques are most effective for characterizing cyclopropane derivatives?
- NMR Spectroscopy : H and C NMR confirm cyclopropane ring integrity and substituent positions (e.g., aromatic protons at δ 7.0–7.5 ppm) .
- X-ray Crystallography : Resolves conformational details (e.g., envelope vs. half-chair cyclohexene conformations in related compounds) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl rings) influence biological activity or reactivity?
Substituents like halogens or electron-withdrawing groups alter electronic properties, impacting reactivity in Michael additions or enzyme interactions. For example, 4-chlorophenyl derivatives exhibit enhanced stability in enzyme-catalyzed reactions compared to unsubstituted analogs . Computational studies (DFT) can predict substituent effects on transition states and binding affinities .
Q. What strategies resolve contradictions in crystallographic data for cyclopropane-containing compounds?
Discrepancies in crystal structures (e.g., disorder in cyclohexene rings) require advanced modeling:
- Multi-occupancy refinement to account for disordered moieties .
- Puckering parameter analysis (Cremer-Pople) to distinguish envelope, half-chair, and screw-boat conformations .
- Validation via Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O hydrogen bonds) .
Q. How can isotope-labeled analogs of this compound be synthesized for mechanistic studies?
Enzyme-catalyzed methods using C- or H-labeled precursors enable site-specific isotope incorporation. For example, deuterated vinylbenzenes yield labeled cyclopropanes with retained stereochemistry, useful for metabolic tracing or NMR-based kinetic studies .
Q. What role do cyclopropane derivatives play in studying enzyme inhibition (e.g., O-acetylserine sulfhydrylase)?
Cyclopropane carboxylates act as competitive inhibitors by mimicking natural substrates. Structure-activity relationship (SAR) studies reveal that substituents on the phenyl ring (e.g., nitro groups) enhance binding to isoform-specific active sites. Kinetic assays (IC measurements) and X-ray co-crystallization validate inhibitory mechanisms .
Q. How can computational tools (e.g., DFT) predict reaction pathways for cyclopropane synthesis?
Density functional theory (DFT) calculates transition-state energies and orbital interactions. For example, Fukui indices identify nucleophilic/electrophilic sites in cyclopropanation precursors, guiding catalyst design . MD simulations further elucidate solvent effects on reaction trajectories .
Methodological Challenges
Q. What are the limitations of current purification methods for cyclopropane derivatives?
Q. How can researchers address reproducibility issues in cyclopropane synthesis?
Standardize protocols for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
